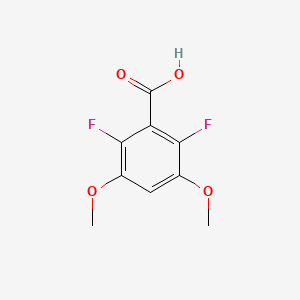

2,6-Difluoro-3,5-dimethoxybenzoic acid

Vue d'ensemble

Description

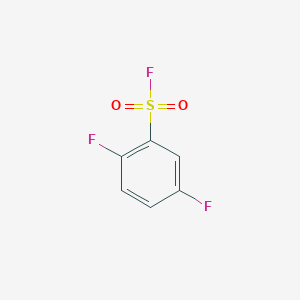

2,6-Difluoro-3,5-dimethoxybenzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The structure of benzoic acid derivatives has been widely studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 2,6-Difluoro-3,5-dimethoxybenzoic acid, they offer insights into the properties and synthesis of structurally related compounds.

Synthesis Analysis

The synthesis of related dimethoxybenzoic acid derivatives can involve multiple steps, including the reaction of diketene with ethyl aryl oxopropionates, followed by methylation and cyclization processes . These methods could potentially be adapted for the synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic acid by incorporating fluorine substituents at the appropriate steps in the synthesis.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by the presence of a benzene ring with a carboxylic acid group. Substituents on the benzene ring can significantly influence the molecular conformation and intermolecular interactions. For example, the presence of methoxy groups can lead to non-planar conformations due to steric hindrance, as seen in the case of 2,6-dimethoxybenzoic acid . This information is relevant for understanding the potential molecular structure of 2,6-Difluoro-3,5-dimethoxybenzoic acid.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including hydrogen bonding interactions. For instance, the carboxylic acid group can form hydrogen bonds with other molecules, which can influence the crystallization and solid-state structure of these compounds . The presence of substituents like fluorine and methoxy groups can affect the acidity and reactivity of the carboxylic acid group, which would be an important consideration for 2,6-Difluoro-3,5-dimethoxybenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are closely related to their molecular structure. The introduction of electron-withdrawing groups like fluorine can affect the electron density of the benzene ring and the carboxylic acid group, potentially altering these properties . Similarly, the presence of electron-donating methoxy groups can have the opposite effect. The specific physical and chemical properties of 2,6-Difluoro-3,5-dimethoxybenzoic acid would need to be determined experimentally.

Applications De Recherche Scientifique

Controlling Polymorphic Outcomes

Researchers have explored the use of additives to control the polymorphic outcome of crystallization processes involving compounds like 2,6-dimethoxybenzoic acid. This study demonstrates the potential to influence crystal forms, which is crucial for pharmaceuticals and materials science. Additives such as polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) were found to favor the formation of specific polymorphs, highlighting the importance of additive selection in crystallization processes (Semjonova & Be̅rziņš, 2022).

Crystal Complex Formation

The study of crystal complexes involving 2',6'-dimethoxyflavone and derivatives of dimethoxybenzoic acid reveals insights into molecular interactions and hydrogen bonding. Such studies are foundational for understanding molecular assembly and designing new materials with desired properties (Wallet et al., 2000).

Synthesis Methods

Research on synthesizing key intermediates for pharmaceuticals, like an impurity of moxifloxacin, using 3,5-dimethoxy-2,4-difluorobenzoic acid, sheds light on the importance of this compound in drug development. The study demonstrates a multi-step synthesis process, emphasizing the role of such compounds in producing complex pharmaceutical ingredients (Zhang et al., 2017).

Novel Polymorphs

Identifying new polymorphic forms of dimethoxybenzoic acid, which could potentially apply to its difluoro derivatives, is essential for the development of materials with unique properties. The discovery of a new crystalline form provides insights into the versatility and adaptability of these compounds in various applications (Portalone, 2011).

Solubility and Phase Equilibrium

The solubility of dimethoxybenzoic acid in various solvents has been investigated to understand its phase equilibrium better. Such studies are crucial for the separation and purification processes in industrial production, highlighting the practical applications of understanding the solubility behaviors of chemical compounds (Feng et al., 2021).

Safety And Hazards

While specific safety data for 2,6-Difluoro-3,5-dimethoxybenzoic acid is not available, general safety measures for handling similar compounds include avoiding inhalation, ingestion, and contact with skin and eyes. Protective equipment such as gloves and eye protection should be worn, and the compound should be used only in a well-ventilated area .

Propriétés

IUPAC Name |

2,6-difluoro-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKXIHJVTQDRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)C(=O)O)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593833 | |

| Record name | 2,6-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3,5-dimethoxybenzoic acid | |

CAS RN |

651734-56-4 | |

| Record name | 2,6-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

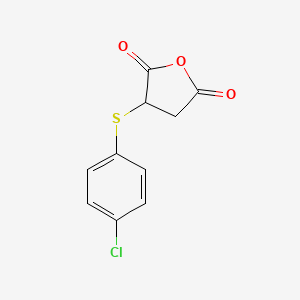

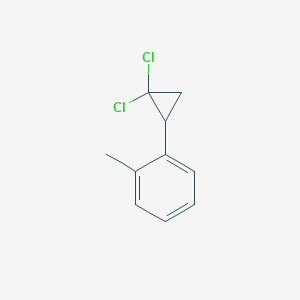

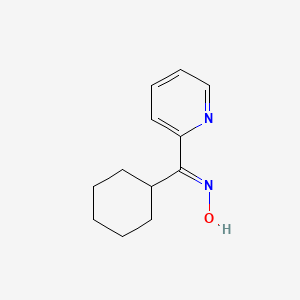

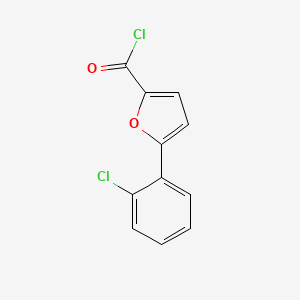

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B3032887.png)

![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)

![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)